Furyl octanol

CAS No.:

Cat. No.: VC18599819

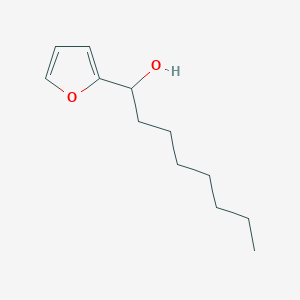

Molecular Formula: C12H20O2

Molecular Weight: 196.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20O2 |

|---|---|

| Molecular Weight | 196.29 g/mol |

| IUPAC Name | 1-(furan-2-yl)octan-1-ol |

| Standard InChI | InChI=1S/C12H20O2/c1-2-3-4-5-6-8-11(13)12-9-7-10-14-12/h7,9-11,13H,2-6,8H2,1H3 |

| Standard InChI Key | CIGBORPAYIDGBE-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCC(C1=CC=CO1)O |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

Furyl octanol is formally designated as 1-(furan-2-yl)octan-1-ol under IUPAC rules, reflecting its octanol backbone substituted at the first carbon with a furan-2-yl group . Its molecular formula, , corresponds to a molecular weight of 196.29 g/mol, as calculated using PubChem’s computational tools .

Structural Characterization

The compound’s structure comprises a furan ring (a five-membered aromatic oxygen heterocycle) linked to a linear octanol chain. Key structural identifiers include:

The furan ring contributes aromatic stability, while the hydroxyl and alkyl groups impart amphiphilic properties, influencing solubility and reactivity.

Physicochemical Properties

Octanol-Water Partition Coefficient (log P)

The octanol-water partition coefficient (log P) quantifies hydrophobicity and is critical for predicting environmental and biological behavior. Molecular dynamics (MD) simulations using alchemical free energy calculations have been employed to estimate log P for furan-alcohol derivatives.

Table 1: Calculated vs. Experimental log P Values for Octanol-Water Systems

| Force Field | Solvent Model | log P (Calculated) | Experimental log P |

|---|---|---|---|

| OPLS-AA | Dry Octanol | 3.9 ± 0.2 | 2.92 ± 0.09 |

| GAFF | Wet Octanol | 3.6 ± 0.1 | |

| CHARMM/CGenFF | Dry Octanol | 3.8 ± 0.3 |

MD simulations revealed that log P values for furyl alcohols are overestimated by ~1 log-unit compared to experimental data, attributed to force field limitations in modeling polar-nonpolar interactions . The “wet” octanol model (27 mol% water) marginally improved accuracy, reflecting the hydrated state of experimental octanol phases .

Thermal and Phase Behavior

Density-temperature profiles for octanol (a solvent analog) were simulated to validate force field parameters:

Table 2: Simulated vs. Experimental Density of Octanol at 298 K

| Parameter Set | Density (g/cm³) | Deviation from Experimental (%) |

|---|---|---|

| OPLS-AA | 0.811 | -2.3 |

| GAFF | 0.798 | -4.1 |

| CHARMM/CGenFF | 0.805 | -3.2 |

Deviations ≤5% validate the force fields for bulk property predictions, though phase anomalies (e.g., crystallization in OPLS-AA at 273 K) highlight temperature-dependent limitations .

Synthetic Pathways and Reaction Optimization

Grignard-Based Synthesis

Furyl alcohols are typically synthesized via Grignard reactions. For example, 1-(furan-2-yl)propan-1-ol was obtained in 96% yield by reacting furfural with ethylmagnesium bromide . By analogy, furyl octanol could be synthesized using octylmagnesium bromide and furfural:

Piancatelli Rearrangement

Furyl carbinols undergo acid-catalyzed Piancatelli rearrangements to form cyclopentenones. While tested on smaller analogs (e.g., 1-(furan-2-yl)propan-1-ol), reaction optimization for octanol derivatives remains unexplored. Key findings from analogous systems include:

Table 3: Optimization of Piancatelli Rearrangement Conditions

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 10 mol% Dy(OTf)₃ + TFA | 80 | 48 | 51 |

| 20 mol% TFA | 90 | 48 | 47 |

| None (thermal) | 100 | 4 | 51 |

The use of lanthanide triflates (e.g., Dy(OTf)₃) improved yields marginally, suggesting Lewis acid catalysis may benefit furyl octanol derivatization .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct data for furyl octanol is limited, spectra for 1-(furan-2-yl)propan-1-ol provide a template:

-

¹H NMR (400 MHz, CDCl₃): δ 7.36 (furan H3), 6.32 (furan H4), 4.59 (OH-bearing CH), 0.94 (terminal CH₃) .

Infrared (IR) Spectroscopy

IR bands for analogous furyl alcohols include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume